molecular formula C25H19BrN6O2S2 B2830351 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-51-5

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2830351
CAS RN: 393839-51-5
M. Wt: 579.49
InChI Key: XVROALSWIWIORY-UHFFFAOYSA-N
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Description

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C25H19BrN6O2S2 and its molecular weight is 579.49. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methodologies for synthesizing benzothiazole derivatives, including compounds with structural similarities to the specified compound. These studies often focus on the synthesis techniques, aiming to improve yield, stability, or functionalization for further applications. For instance, compounds with benzothiazole and triazole rings have been synthesized to study their corrosion inhibiting effect against steel in acidic solutions, demonstrating the chemical versatility and application potential of such molecules in materials science (Zhiyong Hu et al., 2016).

Anticancer Activity

The structural framework of benzothiazole derivatives has been evaluated for anticancer activities. Various studies have designed and synthesized compounds to assess their efficacy against different cancer cell lines. These studies underline the significance of the benzothiazole moiety and its derivatives in the development of new anticancer agents. For example, compounds incorporating the benzothiazole unit have shown promising anticancer activity against breast, lung, and colon cancer cell lines, highlighting the therapeutic potential of such molecules (B. Ravinaik et al., 2021).

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of benzothiazole derivatives with biological targets, providing insights into their potential mechanisms of action. These computational studies help in understanding how such compounds can be optimized for better therapeutic efficacy or for targeting specific proteins involved in disease pathways. For instance, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and their evaluation for anticancer activity also included docking studies to elucidate their mode of action (Shailee V. Tiwari et al., 2017).

Corrosion Inhibition

The corrosion inhibition properties of benzothiazole derivatives for protecting metals in corrosive environments have been explored. These studies demonstrate the application of such compounds in industrial processes, where corrosion resistance is crucial. The effectiveness of these inhibitors is often assessed through electrochemical methods, highlighting the practical applications of benzothiazole derivatives beyond the pharmaceutical field (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN6O2S2/c26-17-10-12-18(13-11-17)32-21(14-27-23(34)16-6-2-1-3-7-16)30-31-25(32)35-15-22(33)29-24-28-19-8-4-5-9-20(19)36-24/h1-13H,14-15H2,(H,27,34)(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROALSWIWIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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